molecular formula C12H14FN B3120546 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane CAS No. 265661-60-7

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B3120546
CAS No.: 265661-60-7
M. Wt: 191.24 g/mol
InChI Key: JKAJCHKORMFKTQ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane is a bicyclic organic compound featuring a nitrogen atom incorporated into its fused ring system and a 4-fluorophenyl substituent. This structure is part of a class of N-substituted 3-azabicyclo[3.2.0]heptane derivatives that have demonstrated significant potential in pharmacological research, particularly in neuroscience. Compounds within this structural class have been investigated for their high binding affinity for key neurotransmitter receptors in the central nervous system, including dopamine D4 and 5-HT2A receptors, marking them as valuable tools for studying dopaminergic and serotonergic signaling pathways . These properties make them potential lead compounds for developing new therapeutic agents targeting neurological and psychiatric disorders, with research indicating potential applications as neuroleptics, antidepressants, and sedatives . The compound is offered as the hydrochloride salt (rel-(1R,5S,6R)-6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane hydrochloride) with the CAS Number 2202731-17-5 . It has a molecular formula of C12H15ClFN and a molecular weight of 227.71 g/mol . The specific stereochemistry of this derivative is a key factor in its biological activity and interaction with target receptors. As with all our chemical entities, this product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAJCHKORMFKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the [2+2] photocycloaddition of aryl-enones under visible light irradiation. This reaction is promoted by a Lewis acid such as lithium bromide and catalyzed by Eosin Y . The reaction conditions typically involve room temperature and visible light exposure for a specified duration to achieve high yield and diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance productivity and space-time yields. The use of flow chemistry allows for better control over reaction conditions and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery programs, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane, with the CAS number 265661-60-7, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for further exploration in drug development.

  • Molecular Formula : C12_{12}H14_{14}FN
  • Molecular Weight : 191.24 g/mol
  • Structural Characteristics : The compound features a bicyclic azabicyclo structure which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a neuroleptic agent and its interactions with neurotransmitter systems.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit activity at dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia and depression. The presence of the fluorophenyl group enhances receptor affinity and selectivity.

Case Studies

  • Dopaminergic Activity : In a study assessing the dopaminergic activity of azabicyclo compounds, this compound was shown to have significant binding affinity to D2 dopamine receptors, indicating potential use in treating disorders linked to dopamine dysregulation .
  • Serotonergic Modulation : Another study highlighted the compound's ability to modulate serotonin receptor activity, suggesting its role in mood regulation and anxiety relief .

Data Table: Summary of Biological Activities

Activity Type Target Receptor Effect Reference
Dopaminergic ActivityD2 ReceptorBinding Affinity
Serotonergic Modulation5-HT ReceptorsModulation of Mood
Neuroleptic PotentialVarious NeurotransmittersPotential Treatment for Schizophrenia

The mechanism by which this compound exerts its effects is primarily through modulation of neurotransmitter systems:

  • Dopamine System : By acting as an antagonist or partial agonist at dopamine receptors, it may help in alleviating symptoms of psychosis.
  • Serotonin System : Interaction with serotonin receptors can lead to improved mood and reduced anxiety levels.

Q & A

Q. What is the structural significance of the 3-azabicyclo[3.2.0]heptane scaffold in medicinal chemistry?

The 3-azabicyclo[3.2.0]heptane core combines rigidity and stereochemical complexity, mimicking meta-substituted benzene scaffolds in bioactive compounds. Its fused bicyclic structure allows precise spatial arrangement of substituents (e.g., 4-fluorophenyl), enabling selective receptor interactions. This scaffold is synthesized via photochemical [2+2] cycloaddition of diallylamines, yielding exo-6-aryl derivatives with high diastereoselectivity (>90%) .

Q. How is 6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane synthesized?

A validated method involves:

  • Step 1 : UV irradiation of N-cinnamyl-N-allylamines to induce intramolecular [2+2] cycloaddition, forming the bicyclic scaffold.
  • Step 2 : Chiral resolution using (-)-2,3-di-p-toluoyl-L-tartaric acid to isolate the (+)-enantiomer (>30% yield).
  • Step 3 : X-ray crystallographic analysis of HCl salts to confirm absolute configurations . Recent advancements use visible-light sensitization for [2+2] cycloaddition, avoiding harsh UV conditions and improving substrate scope .

Advanced Research Questions

Q. How do substituents on the 3-azabicyclo[3.2.0]heptane scaffold influence dopamine D4 and 5-HT2A receptor affinity?

  • 4-Fluorophenyl substitution : Enhances D4 receptor affinity (Ki = 1.2 nM) and selectivity over D2A (30-fold) while retaining 5-HT2A binding. Fluorine’s electron-withdrawing effects optimize π-π stacking and hydrogen bonding .
  • m-Chloro/p-nitro substituents : Reduce D4 affinity, while electron-donating groups (e.g., p-methoxy) abolish binding.
  • Stereochemistry : The (+)-enantiomer exhibits 30-fold higher D4 affinity than the (-)-form, highlighting enantioselective receptor interactions .

Q. What methodologies address enantioselective synthesis challenges for 3-azabicyclo[3.2.0]heptane derivatives?

  • Chiral resolution : Classical resolution with tartaric acid derivatives separates enantiomers, validated by X-ray crystallography .
  • Asymmetric catalysis : Mukaiyama aldol reactions enable stereodivergent synthesis of fused bicyclic iminosugars, providing access to enantiopure intermediates .
  • Ring-opening reactions : NaOMe-mediated ring-opening of 3-azabicyclo[3.2.0]heptane derivatives yields functionalized cyclobutanes with programmable stereochemistry (dr = 6.3:1) .

Q. How can conflicting data on receptor selectivity be resolved for structurally related compounds?

  • Contradiction example : While 4-fluorophenyl substitution enhances D4 affinity, thiophen analogs require 5-chlorine substitution for comparable activity .
  • Resolution strategy :
  • Perform comparative molecular docking to identify substituent-dependent binding modes.
  • Validate with in vitro radioligand displacement assays across receptor panels (e.g., monoaminergic, peptidergic) .

Q. What in vivo models validate the pharmacokinetic and pharmacodynamic profiles of this compound derivatives?

  • Microdialysis in rodents : Measures extracellular dopamine/serotonin levels in the prefrontal cortex post-administration, correlating with receptor occupancy .
  • Receptor occupancy studies : Radiolabeled analogs (e.g., [³H]LU-111995) quantify target engagement in brain tissue .
  • Metabolic stability : LC-MS/MS analysis of plasma and brain homogenates assesses bioavailability and blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. How can low yields in photochemical [2+2] cycloaddition be improved?

  • Optimization : Replace UV light with visible-light sensitization (e.g., Ru(bpy)₃²⁺), achieving >85% yield and reduced side reactions .
  • Substrate design : Use electron-deficient maleimides to enhance triplet energy transfer efficiency .

Q. What analytical techniques confirm the stereochemical integrity of 3-azabicyclo[3.2.0]heptane derivatives?

  • X-ray crystallography : Resolves absolute configurations of HCl salts (e.g., (+)-(1S,5R,6S)-exo isomer) .
  • Vibrational circular dichroism (VCD) : Provides solution-phase stereochemical analysis for non-crystalline compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane
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6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane

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